molecular formula C40H27ClN10O13S2 B14461746 2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- CAS No. 72139-00-5

2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)-

Cat. No.: B14461746
CAS No.: 72139-00-5
M. Wt: 955.3 g/mol
InChI Key: ZTSLDFZAIZMWHA-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 2-naphthalenesulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves precise control of pH, temperature, and reactant concentrations to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.

    Reduction: Reduction reactions typically target the azo groups, converting them into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid and nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various sulfonic acid derivatives, while reduction typically produces amines.

Scientific Research Applications

2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to changes in the electronic structure of the target molecules, affecting their function. The compound’s ability to form stable complexes with metals and other molecules also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene, differing in the position of the sulfonic acid group.

    Naphthalene-2-sulfonic acid: Similar in structure but lacks the azo groups and additional aromatic rings.

    Azo dyes: A broad class of compounds with similar azo linkages but varying in their specific structures and properties.

Uniqueness

2-Naphthalenesulfonic acid, 3-((2-chloro-4-nitrophenyl)azo)-4-hydroxy-7-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)- is unique due to its complex structure, which includes multiple azo linkages and aromatic rings. This complexity contributes to its vibrant color properties and its ability to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.

Properties

CAS No.

72139-00-5

Molecular Formula

C40H27ClN10O13S2

Molecular Weight

955.3 g/mol

IUPAC Name

3-[(2-chloro-4-nitrophenyl)diazenyl]-4-hydroxy-7-[[2-hydroxy-4-[3-hydroxy-4-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C40H27ClN10O13S2/c41-30-19-27(50(55)56)8-13-31(30)46-49-39-38(66(62,63)64)16-21-15-26(5-10-29(21)40(39)54)45-48-33-12-7-25(18-36(33)53)42-24-6-11-32(35(52)17-24)47-44-23-3-1-22(2-4-23)43-34-14-9-28(51(57)58)20-37(34)65(59,60)61/h1-20,42-43,52-54H,(H,59,60,61)(H,62,63,64)

InChI Key

ZTSLDFZAIZMWHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC4=CC(=C(C=C4)N=NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)[N+](=O)[O-])Cl)S(=O)(=O)O)O)O

Origin of Product

United States

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